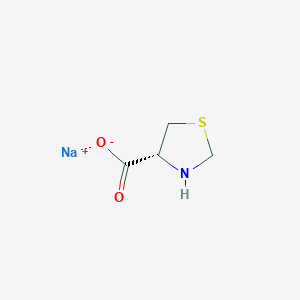
Sodium (R)-thiazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (R)-thiazolidine-4-carboxylate, also known as cysteine sulfinate, is a naturally occurring compound that has been extensively studied for its potential therapeutic applications. This molecule is a derivative of cysteine, an amino acid that plays a crucial role in many biological processes. Sodium (R)-thiazolidine-4-carboxylate has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Sodium (R)-thiazolidine-4-carboxylate is complex and involves multiple pathways. This molecule can act as a direct antioxidant, scavenging free radicals and reducing oxidative stress. It can also modulate the activity of various enzymes involved in redox signaling, including glutathione peroxidase and superoxide dismutase. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to activate the Nrf2 pathway, which plays a crucial role in antioxidant defense and cellular stress response.
Biochemische Und Physiologische Effekte
Sodium (R)-thiazolidine-4-carboxylate has a wide range of biochemical and physiological effects, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types. In addition, Sodium (R)-thiazolidine-4-carboxylate has been shown to have a protective effect on neuronal cells, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its well-established safety profile. This molecule has been extensively studied and has been shown to be non-toxic at therapeutic doses. In addition, Sodium (R)-thiazolidine-4-carboxylate is relatively easy to synthesize and purify, making it a convenient molecule for use in research.
One limitation of using Sodium (R)-thiazolidine-4-carboxylate in lab experiments is its limited solubility in aqueous solutions. This can make it challenging to administer the molecule in certain experimental settings. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on Sodium (R)-thiazolidine-4-carboxylate. One promising avenue is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of Sodium (R)-thiazolidine-4-carboxylate and its potential role in modulating redox signaling pathways. Finally, there is a need for further investigation into the pharmacokinetics and pharmacodynamics of Sodium (R)-thiazolidine-4-carboxylate, including its bioavailability and metabolism in vivo.
Synthesemethoden
Sodium (R)-thiazolidine-4-carboxylate can be synthesized through several methods, including the reaction of Sodium (R)-thiazolidine-4-carboxylate with formaldehyde and sodium bisulfite, or by the reaction of Sodium (R)-thiazolidine-4-carboxylate with thionyl chloride followed by reaction with sodium hydroxide. The purity and yield of the final product can be optimized by careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
Sodium (R)-thiazolidine-4-carboxylate has been extensively studied for its potential therapeutic applications, including its role in antioxidant defense, anti-inflammatory effects, and neuroprotective properties. Research has shown that this molecule can scavenge free radicals, reduce oxidative stress, and modulate inflammatory responses in various cell types.
Eigenschaften
CAS-Nummer |
100208-30-8 |
|---|---|
Produktname |
Sodium (R)-thiazolidine-4-carboxylate |
Molekularformel |
C4H6NNaO2S |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
sodium;(4R)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C4H7NO2S.Na/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
InChI-Schlüssel |
YWLXEQKAKDKVBQ-DFWYDOINSA-M |
Isomerische SMILES |
C1[C@H](NCS1)C(=O)[O-].[Na+] |
SMILES |
C1C(NCS1)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1C(NCS1)C(=O)[O-].[Na+] |
Andere CAS-Nummern |
100208-30-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




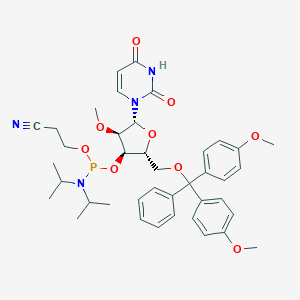
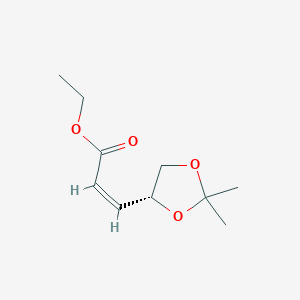
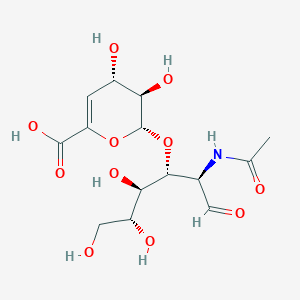
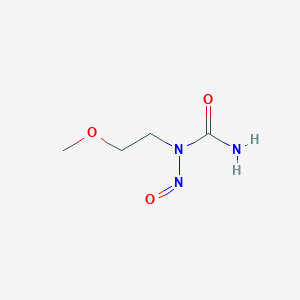
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)

![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
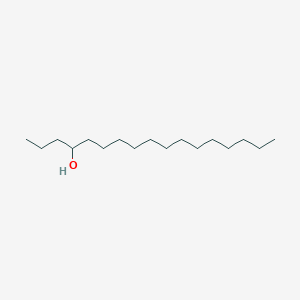
![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)
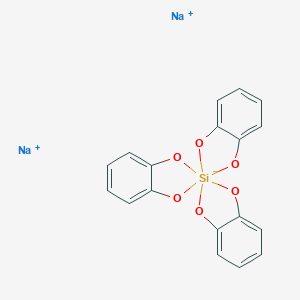
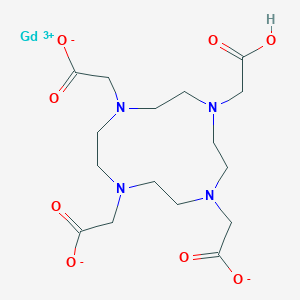
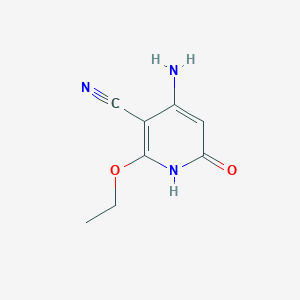
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)